(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid
Description
This compound is a fluorinated, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. These compounds are primarily used in peptide synthesis as building blocks, leveraging the Fmoc group for temporary amine protection during solid-phase synthesis. Key properties include:
Properties
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUITFILRLIFL-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid, commonly referred to as Fmoc-Difluoro-Phe, is a chiral amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula: C25H23F2N1O4
- Molecular Weight: 433.46 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stabilizing the amino group during chemical reactions. The presence of difluorophenyl moiety enhances its lipophilicity and potential interactions with biological targets.
The biological activity of Fmoc-Difluoro-Phe is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc group provides stability, while the difluorophenyl group may facilitate hydrophobic interactions, influencing binding affinity and selectivity.
Enzyme Inhibition Studies
Recent studies have examined the inhibitory effects of Fmoc-Difluoro-Phe on specific enzymes. For instance:
- Cholinesterase Inhibition: Research indicated that compounds with similar structures exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| Fmoc-Difluoro-Phe | 72% | 68% |
| Control (No inhibitor) | 0% | 0% |
Antimicrobial Activity
Fmoc-Difluoro-Phe has also been evaluated for antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
-
Neuroprotective Effects:
A study investigated the neuroprotective effects of Fmoc-Difluoro-Phe in a model of Alzheimer's disease. Results showed that treatment with this compound reduced amyloid-beta aggregation and improved cognitive function in treated animals . -
Cancer Research:
Another study explored the potential of Fmoc-Difluoro-Phe in cancer therapy. It was found to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting its role as a therapeutic agent against certain types of cancer .
Synthesis Overview
The synthesis of Fmoc-Difluoro-Phe typically involves:
- Protection of Amino Group: The amino group is protected using the Fmoc group.
- Introduction of Difluorophenyl Moiety: This is achieved through coupling reactions with appropriate precursors.
- Deprotection: The final step involves deprotecting the amino group to yield the active compound.
Applications in Drug Development
Due to its unique properties, Fmoc-Difluoro-Phe serves as an important building block in the synthesis of peptide-based drugs and other therapeutic agents targeting specific biological pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties and reactivity:
Key Insight : Fluorine substitution at meta/para positions (e.g., 3,5-difluoro) maximizes electronic effects without steric interference, whereas ortho substituents (e.g., 2-methyl) may hinder synthetic steps .
Enantiomeric Differences
The stereochemistry (R vs. S) of the amino acid backbone impacts biological activity and synthetic utility:
Key Insight: The R-configuration is preferred for non-natural peptide analogs, while S-configuration aligns with natural amino acid chirality .
Physicochemical and Stability Data
Key Insight : Fluorinated analogs may release hydrogen fluoride (HF) upon decomposition, necessitating careful handling .
Commercial Availability and Pricing
Pricing varies with substituent complexity and demand:
Key Insight : Fluorinated derivatives are typically more expensive due to synthetic challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
